3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
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Overview
Description
This compound, also known as 2-[(5Z)-5-(2,4-DICHLOROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID, has a linear formula of C13H9Cl2NO3S2 and a molecular weight of 362.256 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular formula of this compound is C13H9Cl2NO3S2 . This indicates that it contains 13 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 3 oxygen atoms, and 2 sulfur atoms .Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3 . Its boiling point is 540.5±60.0 °C at 760 mmHg . The molecular weight of the compound is 362.24.Scientific Research Applications
Antifungal Activity
- Rhodanineacetic Acid Derivatives : These compounds, including derivatives of the mentioned acid, have been prepared as potential antifungal agents. One study examined their hydrophobic properties and antifungal activity, finding that only specific derivatives showed strong inhibition against certain fungal species like Candida and Trichosporon (Doležel et al., 2009).
Anticancer Activity
- Anticancer Screening : Certain derivatives of the compound have demonstrated significant anticancer activity, particularly against leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancers (Kamila Buzun et al., 2021).
Aldose Reductase Inhibition
- Aldose Reductase Inhibitors : Derivatives of this compound have shown to be potent aldose reductase inhibitors, with applications in treating complications related to diabetes (Kučerová-Chlupáčová et al., 2020).
Protein Kinase Inhibition
- Inhibition of Protein Kinases : Studies have shown that certain derivatives can inhibit protein kinases, suggesting potential use in treating neurological or oncological disorders (Khadidja Bourahla et al., 2021).
Antitrypanosomal and Anticancer Activity
- Trypanocidal and Anticancer Effects : Some derivatives of this compound have been synthesized and evaluated for trypanocidal and anticancer activities, with certain compounds exhibiting sub-micromolar concentrations of inhibition against parasites and cancer cell lines (Holota et al., 2019).
Hepatitis C Virus Inhibition
- Hepatitis C Virus Inhibition : Quantum chemical computations and molecular docking studies on derivatives of this compound have shown potential as non-nucleotide inhibitors for hepatitis C virus inhibition (Balasubramanian & Patil, 2018).
Safety and Hazards
properties
IUPAC Name |
3-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3S2/c14-8-2-1-7(9(15)6-8)5-10-12(19)16(13(20)21-10)4-3-11(17)18/h1-2,5-6H,3-4H2,(H,17,18)/b10-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGJMAUHDZUGMC-YHYXMXQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)N(C(=S)S2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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